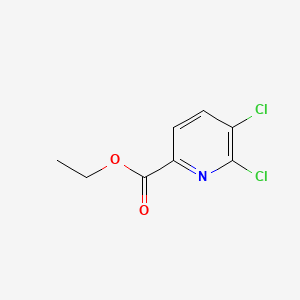

Ethyl 5,6-dichloropicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5,6-dichloropicolinate is a chemical compound that has garnered attention in scientific research due to its unique properties. It is a derivative of picolinic acid, characterized by the presence of a pyridine ring substituted with two chlorine atoms and an ester group. The molecular formula of this compound is C8H7Cl2NO2, and it has a molecular weight of 220.05 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dichloropicolinate typically involves the conversion of 5,6-dichloropyridine through a series of chemical reactions. One common method includes reacting Ethyl 5,6-dichloronicotinate with ethyl iodide (C2H5I) to form this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis, reacting with water to form ethanol and 5,6-dichloropicolinic acid.

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and an acid or base catalyst.

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

Hydrolysis: Ethanol and 5,6-dichloropicolinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C₇H₆Cl₂N₁O₂

CAS Number: 873450-61-4

Appearance: White solid

The compound features chlorine atoms at the 5th and 6th positions on the picolinate ring, which contributes to its unique reactivity and biological activity.

Chemistry

Ethyl 5,6-dichloropicolinate serves as a valuable building block in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it useful in the development of more complex organic molecules. The chlorine atoms can participate in nucleophilic substitution reactions, enhancing the versatility of this compound in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit significant biological activities, including:

- Antitumor Activity: this compound has been linked to the synthesis of compounds with antitumor properties. For instance, it has been utilized in developing novobiocin analogs and Hsp90 inhibitors that demonstrate efficacy against human breast cancer cell lines by inducing apoptosis and affecting cell cycle progression.

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The proposed mechanism involves inhibiting bacterial growth and biofilm formation, although further studies are needed to elucidate these pathways fully.

Medicine

This compound is being explored as a precursor in drug development. Its structural characteristics make it a candidate for synthesizing pharmaceutical compounds that target specific diseases or conditions.

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Antitumor agent | Induces apoptosis in cancer cells |

| Biology | Antimicrobial activity | Effective against specific bacterial strains |

| Medicine | Drug precursor | Potential for developing targeted therapies |

Antitumor Activity Study

A study published in Cancer Research demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of Hsp90, a chaperone protein essential for cancer cell survival.

Antimicrobial Efficacy Investigation

Research conducted by the Journal of Antimicrobial Chemotherapy revealed that this compound showed notable inhibitory effects on Staphylococcus aureus biofilms. The study highlighted its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Mécanisme D'action

The exact mechanism of action of Ethyl 5,6-dichloropicolinate is not fully understood. it is believed to exert its effects through:

Antimicrobial Activity: Disrupting the cell membrane of microorganisms, leading to their inhibition.

Anti-inflammatory and Analgesic Properties: Inhibiting the production of prostaglandins, which are involved in inflammation and pain.

Comparaison Avec Des Composés Similaires

Ethyl 5,6-dichloropicolinate is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:

Ethyl 5-chloropicolinate: Lacks the second chlorine atom, which may affect its reactivity and properties.

Ethyl 6-chloropicolinate: Similar to this compound but with only one chlorine atom, leading to different chemical behavior.

These comparisons highlight the distinctiveness of this compound in terms of its chemical structure and reactivity.

Activité Biologique

Ethyl 5,6-dichloropicolinate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and anti-inflammatory domains.

This compound is synthesized through several chemical reactions involving 5,6-dichloropyridine. A common method includes the reaction of ethyl 5,6-dichloronicotinate with ethyl iodide under controlled conditions to optimize yield and purity. The compound's structure features two chlorine atoms on the pyridine ring, which significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism involves disrupting the cell membrane of microorganisms, leading to inhibition of growth.

- Anti-inflammatory Properties : this compound has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. This property suggests potential applications in pain management and inflammatory conditions.

- Analgesic Effects : Related to its anti-inflammatory activity, the compound may also possess analgesic properties, making it a candidate for further research in pain relief.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that its antimicrobial action is primarily due to membrane disruption in target cells. In terms of anti-inflammatory effects, it likely modulates pathways involved in prostaglandin synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-chloropicolinate | Contains one chlorine atom | Reduced antimicrobial activity compared to this compound |

| Ethyl 6-chloropicolinate | Contains one chlorine atom | Similar but less effective than this compound |

These comparisons highlight how the substitution pattern on the pyridine ring affects the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition zones around treated areas compared to controls, confirming its antimicrobial properties.

- Inflammation Models : Animal studies have shown that administration of this compound reduced inflammation markers in models of induced arthritis. This suggests its potential use as an anti-inflammatory agent in clinical settings.

- Toxicity Assessments : Toxicological evaluations have indicated that while this compound exhibits promising biological activity, careful consideration must be given to dosage and potential side effects in therapeutic applications .

Propriétés

IUPAC Name |

ethyl 5,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKCKBUCUHCEGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-92-3 |

Source

|

| Record name | ethyl 5,6-dichloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.